molecular formula C27H26ClN3O3S B2529704 4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE CAS No. 867040-51-5

4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE

Cat. No.: B2529704
CAS No.: 867040-51-5
M. Wt: 508.03
InChI Key: DOIVGXQXTBICEA-UHFFFAOYSA-N
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Description

The compound 4-(4-benzylpiperazin-1-yl)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline features a quinoline core substituted at three key positions:

  • Position 4: A 4-benzylpiperazinyl group, which introduces a bulky, basic substituent that may enhance receptor binding or modulate solubility.
  • Position 6: A chlorine atom, a common substituent in bioactive quinolines for improving metabolic stability and lipophilicity.
  • Position 3: A 4-methoxybenzenesulfonyl group, which could influence electronic properties and solubility.

Quinoline derivatives are widely studied for their antimicrobial, anticancer, and antimalarial activities. The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or multi-component strategies, as seen in related analogs .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-34-22-8-10-23(11-9-22)35(32,33)26-18-29-25-12-7-21(28)17-24(25)27(26)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVGXQXTBICEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is reacted with benzyl chloride.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinoline core or the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interactions with cellular targets involved in cancer progression.

  • Mechanism of Action : The compound may exert its effects through the inhibition of key enzymes involved in tumor growth or by inducing apoptosis in cancer cells. Research indicates that quinoline derivatives often target DNA and disrupt cellular processes critical for cancer cell survival .
  • Case Studies : In vitro studies have demonstrated that derivatives of quinoline compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, compounds similar to 4-(4-benzylpiperazin-1-yl)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline have shown efficacy against multidrug-resistant cancer cells, suggesting a potential role in overcoming resistance mechanisms .

Drug Development

The compound's unique structure makes it a valuable scaffold for the development of new drugs.

  • Synthesis Pathways : Researchers have explored various synthetic routes to produce this compound efficiently. The synthesis often involves reactions between benzylpiperazine derivatives and chlorinated quinoline intermediates, allowing for modifications that enhance biological activity .
  • Pharmacological Studies : Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and therapeutic index. Studies are examining its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its suitability as a drug candidate .

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA, leading to potential anticancer effects. The sulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Substituent Analysis at Position 4

The 4-benzylpiperazinyl group distinguishes the target compound from analogs with simpler or bulkier substituents:

  • Compound 34 (): Features a basic substituent (likely piperazinyl) at position 2 of the quinoline ring, showing potent ecDHFR inhibition (I50 = 0.75 µM). mammalian enzymes .
  • C769-1325 () : Contains a 4-(2-fluorophenyl)piperazinyl group at position 3. The fluorophenyl moiety may enhance metabolic stability compared to the benzyl group in the target compound .

Key Insight: Bulkier substituents at position 4 (e.g., benzylpiperazinyl) may improve target binding but could reduce solubility, as seen with the diethylamino analog in , which showed decreased activity due to steric hindrance .

Role of the Sulfonyl Group at Position 3

The 4-methoxybenzenesulfonyl group at position 3 is a critical feature shared with:

  • C769-0894 () : Contains a 4-methoxybenzenesulfonyl group at position 3 but substitutes position 4 with a 2-methylpiperidinyl group. This analog’s molecular weight (430.95 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
  • 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): A quinolinone derivative with an isopropylphenylsulfonyl group. The sulfonyl group here may enhance hydrogen bonding, but the quinolinone core reduces aromaticity compared to the target’s quinoline structure .

Key Insight : Sulfonyl groups at position 3 generally improve binding to enzymes like DHFR by mimicking natural substrates (e.g., pterins) .

Chlorine at Position 6

The chloro substituent at position 6 is conserved in several analogs:

  • 4k (): A 6-chloro-4-aminoquinoline derivative with a 4-methoxyphenyl group at position 3. The amino group at position 4 may confer different electronic effects compared to the benzylpiperazinyl group .
  • 20c (): A 6-chloro-4(1H)-quinolone with a chlorophenoxy phenyl group. The quinolone core exhibits antimalarial activity, highlighting how core modifications (quinoline vs. quinolone) alter biological targets .

Key Insight: Chlorine at position 6 is a common strategy to enhance stability and potency across diverse quinoline-based therapeutics.

Data Table: Key Comparative Features

Compound Name/ID R4 Substituent R3 Substituent R6 Key Activity/Property Source
Target Compound 4-Benzylpiperazinyl 4-Methoxybenzenesulfonyl Cl Hypothesized DHFR inhibition -
Compound 34 2-Piperazinyl - - ecDHFR inhibition (0.75 µM)
C769-1325 4-(2-Fluorophenyl)piperazinyl Benzenesulfonyl Cl Screening candidate
20c 4-Ethoxy 4-(4-Chlorophenoxy)phenyl Cl Antimalarial
4k 4-Amino 4-Methoxyphenyl Cl Synthetic intermediate

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H24ClN3O3SC_{26}H_{24}ClN_{3}O_{3}S. The compound features a quinoline core substituted with a benzylpiperazine moiety and a methoxybenzenesulfonyl group. The presence of these functional groups is believed to enhance its biological activity.

Structural Representation

PropertyValue
Molecular Weight462.95 g/mol
IUPAC NameThis compound
InChI KeyBDFJIEMVNDLSTB-UHFFFAOYSA-N
CAS Number61655-77-4

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study reported that compounds similar to this compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or interference with DNA replication.

Anti-inflammatory Effects

The presence of the piperazine moiety in this compound contributes to its anti-inflammatory activity. Piperazine derivatives have been linked to reduced inflammation through inhibition of pro-inflammatory cytokines and modulation of immune responses . In vitro studies suggest that this compound may inhibit pathways associated with inflammatory responses, although specific mechanisms remain under investigation.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been shown to act as an effective inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's . Additionally, it exhibits urease inhibitory activity, which could be beneficial in treating conditions like urinary tract infections.

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and activation of caspases . Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • Objective : Evaluate the antibacterial efficacy against multiple strains.
    • Method : Disc diffusion method was utilized.
    • Results : The compound showed significant inhibition zones against S. typhi and B. subtilis, with IC50 values lower than standard antibiotics .
  • Anti-inflammatory Mechanism Investigation :
    • Objective : Assess the anti-inflammatory potential in vitro.
    • Method : Cytokine release assays were conducted.
    • Results : The compound reduced IL-6 and TNF-alpha levels significantly compared to control groups .
  • Enzyme Inhibition Study :
    • Objective : Determine AChE inhibition.
    • Method : Ellman's assay was employed.
    • Results : The compound exhibited an IC50 value indicating strong inhibitory action compared to standard AChE inhibitors .

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